molecular formula C25H23FN2O3S2 B2400963 N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide CAS No. 923500-06-5

N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2400963
CAS No.: 923500-06-5
M. Wt: 482.59
InChI Key: GZAGDWDODTWCRG-UHFFFAOYSA-N
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Description

N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide (CAS 923500-06-5) is a synthetic small molecule with a molecular formula of C₂₅H₂₃FN₂O₃S₂ and a molecular weight of 482.59 g/mol. This fluorinated benzothiazole derivative is of significant interest in medicinal chemistry and oncology research, particularly for investigating new approaches to combat resistant cancers. The compound's core structure is based on the benzothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common strategy to enhance metabolic stability, influence electron distribution, and improve cell membrane permeability, which can significantly modulate the compound's bioavailability and pharmacological profile. Benzothiazole derivatives, particularly fluorinated analogues, have demonstrated potent and selective antitumor properties in scientific studies. Research indicates such compounds can be effective against a spectrum of cancer cell lines, including mammary, ovarian, colon, and renal cancers, through a multitude of mechanisms. Some benzothiazoles act as potent inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, a key therapeutic target for the development of agents against hypoxic tumors. The presence of the benzylsulfonyl group in this molecule may further contribute to its biological activity by influencing solubility and its interaction with key enzymatic targets. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-benzyl-4-benzylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S2/c26-21-13-14-22-23(16-21)32-25(27-22)28(17-19-8-3-1-4-9-19)24(29)12-7-15-33(30,31)18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGDWDODTWCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzyl amines with sulfonyl chlorides and 6-fluorobenzo[d]thiazole derivatives, resulting in a compound that can be further modified to enhance its biological activity.

Table 1: Chemical Structure of this compound

ComponentStructure
BenzothiazoleBenzothiazole
Benzyl GroupBenzyl Group
SulfonamideSulfonamide
ButanamideButanamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with a benzothiazole core have shown significant cytotoxic effects against various cancer cell lines, including U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 μM. The mechanism often involves the induction of apoptosis through mitochondrial pathways, which is critical for the therapeutic efficacy of these compounds .

Antimicrobial Activity

Compounds derived from benzothiazole structures have demonstrated broad-spectrum antimicrobial properties. For example, some derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness in the low μg/mL range. In one study, a related compound showed an inhibition zone of up to 28 mm against Staphylococcus aureus, suggesting strong antibacterial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Compounds in this class have been shown to reduce inflammation in various models, such as carrageenan-induced edema tests. The most potent derivatives exhibited anti-inflammatory activity ranging from 10.8% to 44.8% at doses of 50 mg/kg p.o., indicating their potential use in treating inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of thiazole-based compounds revealed that certain derivatives significantly inhibited cancer cell proliferation by inducing apoptosis without affecting normal cells. The findings suggest that modifications to the benzothiazole structure can enhance selectivity and potency against cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antibacterial activity of various benzothiazole derivatives against clinical isolates. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 5.7 - 12.2 μM
AntimicrobialInhibition zone up to 28 mm
Anti-inflammatoryActivity range: 10.8% - 44.8%

Scientific Research Applications

N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide exhibits a range of biological activities, making it a candidate for further investigation in drug development:

  • Inhibition of γ-secretase : Compounds containing the benzylsulfonamide moiety have been shown to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease. By inhibiting this enzyme, the compound may reduce the production of amyloid-beta peptides, which are associated with neurodegeneration .
  • Glucocorticoid Receptor Modulation : The compound's structure suggests potential activity as a glucocorticoid receptor modulator. Such activity could lead to anti-inflammatory effects, making it relevant for conditions like asthma or rheumatoid arthritis .

Case Studies

Several studies have explored the pharmacological properties of compounds similar to this compound:

  • Alzheimer's Disease Research : In one study, derivatives of benzylsulfonamides were shown to effectively inhibit γ-secretase activity in vitro, leading to a decrease in amyloid-beta production. These findings suggest that similar compounds could be developed into therapeutic agents for Alzheimer's disease .
  • Anti-inflammatory Studies : Another research effort focused on compounds with similar structural motifs demonstrating significant anti-inflammatory effects through glucocorticoid receptor antagonism. This indicates potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The target compound’s 6-fluorobenzo[d]thiazol-2-yl group distinguishes it from triazole-based analogs. For example:

  • Compounds [10–15] from feature a 1,2,4-triazole core substituted with sulfonylphenyl and fluorophenyl groups. These compounds lack the benzothiazole moiety but share sulfonyl and halogenated aromatic systems .
  • N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () combine a benzothiazole with a triazole, differing in substituents (methoxy vs. fluoro) and backbone flexibility .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzo[d]thiazole 6-Fluoro, benzylsulfonyl 482.588
Compound 10a () Benzo[d]thiazole + Triazole 6-Methoxy, nitrobenzamide ~504.51
S-Alkylated Triazoles [10–15] () 1,2,4-Triazole 4-Fluorophenyl, sulfonylphenyl Not provided

Spectral and Electronic Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides in , while its sulfonyl S=O stretch (~1247–1255 cm⁻¹) matches triazole derivatives . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomerism, a feature shared with tautomer-stable triazoles .
  • Fluorine Effects : The 6-fluoro substituent on the benzothiazole enhances electronegativity and metabolic stability compared to methoxy or nitro groups in analogs .

Research Findings and Implications

Stability and Reactivity

  • The benzylsulfonyl group in the target compound likely improves solubility relative to simpler sulfonamides, while the butanamide linker provides conformational flexibility absent in rigid triazole systems .

Q & A

Basic: What are the key synthetic steps and characterization methods for N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide?

Answer:
The synthesis involves three critical steps:

Benzylation : Introduction of the benzyl group to the 6-fluorobenzo[d]thiazol-2-amine precursor using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Reaction of the intermediate with benzylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to form the sulfonyl bridge .

Coupling : Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDCI) with the fluorobenzo[d]thiazol-2-amine derivative .

Characterization Methods:

  • NMR Spectroscopy : Confirms regiochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for benzyl-CH₂) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 523.6) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Basic: What biological screening assays are suitable for evaluating this compound?

Answer:
Initial screening focuses on:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in μM .
  • Enzyme Inhibition : Fluorogenic assays targeting dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms .

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